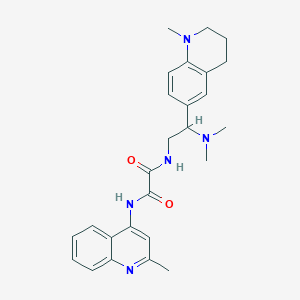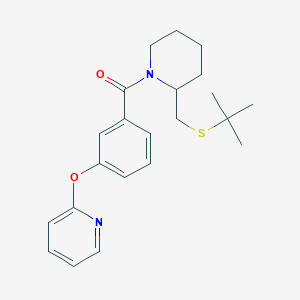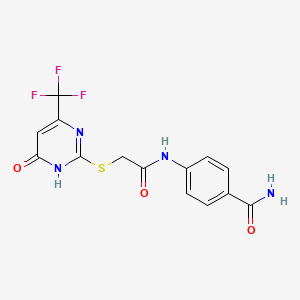
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide” is a compound that contains a 1,3,5-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms . The 1,3,5-triazine ring in this compound is substituted with two methoxy groups and a methyl group attached to a chroman-2-carboxamide moiety .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) to form the quaternary ammonium chloride salt of DMTMM . The reaction of carboxylic acids with DMTMM in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of NMM can yield the corresponding esters .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,5-triazine ring substituted with two methoxy groups and a methyl group attached to a chroman-2-carboxamide moiety . The molecular formula is C10H17ClN4O3 and the molecular weight is 276.72 g/mol .Chemical Reactions Analysis
This compound, like other triazine derivatives, is commonly used for the activation of carboxylic acids, particularly for amide synthesis . The reaction of carboxylic acids with DMTMM can form the active ester, which is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .Physical And Chemical Properties Analysis
The compound is typically in powder form . It has a molecular weight of 276.72 g/mol . The compound is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .Wissenschaftliche Forschungsanwendungen
Efficient Condensing Agent
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide, and related compounds, have been utilized as effective condensing agents in organic synthesis. They facilitate the formation of amides and esters from carboxylic acids and amines or alcohols. These reactions proceed under atmospheric conditions without the need for drying solvents, making this method highly practical (Kunishima et al., 1999).
Synthesis of 2-Oxazolines
This compound is also instrumental in the synthesis of 2-oxazolines from carboxylic acids, offering a mild and efficient pathway for their production (Bandgar & Pandit, 2003).
Bioconjugation and Ligation
In bioconjugation, it has shown superiority to traditional EDC/NHS activation chemistry for amine ligation to hyaluronan. It demonstrates higher yields without the need for strict pH control, making it a promising tool in biomedical and pharmaceutical applications (D’Este, Eglin, & Alini, 2014).
Antifungal and Analgesic Agents
Compounds derived from this compound have been explored for their potential as antifungal and analgesic agents, showing promising results in inhibiting cyclooxygenase enzymes and providing pain relief (Abu‐Hashem et al., 2020).
Antitubercular and Antibacterial Activities
Its derivatives have exhibited significant antitubercular and antibacterial activities, with certain derivatives performing better than standard reference drugs. This highlights its potential in addressing tuberculosis and bacterial infections (Bodige et al., 2020).
Peptide Synthesis
This compound has also been utilized in peptide synthesis, showing effectiveness as an alternative to other coupling reagents. It facilitates the synthesis of peptides with high yield and purity, indicating its utility in biochemistry and pharmaceutical research (Kaminski et al., 2005).
Wirkmechanismus
Target of Action
The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of action involves the formation of an active ester, followed by a nucleophilic attack .
First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amides , esters , and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
Result of Action
The result of the compound’s action is the formation of amides , esters , or anhydrides from carboxylic acids . These products have various applications in organic chemistry and biochemistry.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, the by-product of the reaction with this compound is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound’s action, efficacy, and stability may be affected by the solvent used in the reaction.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-22-15-18-13(19-16(20-15)23-2)9-17-14(21)12-8-7-10-5-3-4-6-11(10)24-12/h3-6,12H,7-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCIASNPHKRSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2CCC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2924380.png)
![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole](/img/structure/B2924384.png)
![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2924389.png)


![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2924396.png)

![2-Cyclopropyl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2924400.png)
![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2924402.png)